molecular formula C18H27ClN2O5S B7716371 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7716371
M. Wt: 418.9 g/mol
InChI Key: UYLQXZBAPJXOAQ-UHFFFAOYSA-N
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Description

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with a suitable base.

    Coupling with piperidine: The sulfonyl chloride intermediate is then reacted with piperidine to form the sulfonyl piperidine intermediate.

    Introduction of the carboxamide group: The final step involves the reaction of the sulfonyl piperidine intermediate with 1-methoxypropan-2-amine to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
  • 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-ETHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O5S/c1-4-26-17-6-5-15(11-16(17)19)27(23,24)21-9-7-14(8-10-21)18(22)20-13(2)12-25-3/h5-6,11,13-14H,4,7-10,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLQXZBAPJXOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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